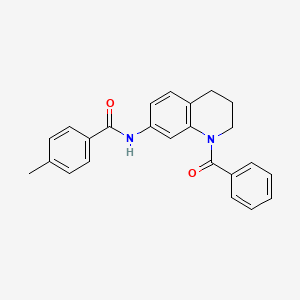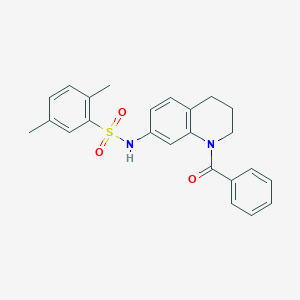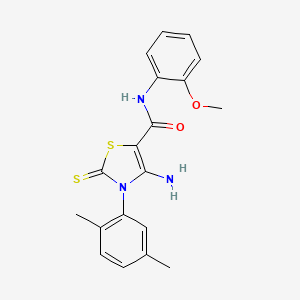
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide (BTQM), also known as 1-benzoyl-2,3,4,7-tetrahydroquinoline-4-methylbenzamide, is a quinoline derivative with a benzamide group. It has been the subject of numerous studies due to its potential applications in the fields of medicine, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
BTQM has been studied for its potential applications in the fields of medicine, drug development, and biochemistry. In medicine, BTQM has been investigated as a potential anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In drug development, BTQM has been studied as a potential inhibitor of the enzyme phospholipase A2 (PLA2). In biochemistry, BTQM has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE).
Mecanismo De Acción
The mechanism of action of BTQM is not yet fully understood. However, it is believed that BTQM binds to the active site of the enzyme, preventing it from catalyzing its reaction. This inhibition of the enzyme's activity results in the desired physiological or biochemical effect.
Biochemical and Physiological Effects
BTQM has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that BTQM can inhibit the activity of the enzymes cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and acetylcholinesterase (AChE). In vivo studies have shown that BTQM can reduce inflammation and reduce the formation of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BTQM in laboratory experiments include its ease of synthesis, its low toxicity, and its ability to target specific enzymes. The limitations of using BTQM in laboratory experiments include its relatively low potency and its lack of specificity for certain enzymes.
Direcciones Futuras
Future research on BTQM should focus on further elucidating its mechanism of action, optimizing its potency, and developing more specific inhibitors. Additionally, further research should be conducted to evaluate the potential therapeutic applications of BTQM, including its use as an anti-inflammatory agent and as an inhibitor of the enzymes cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and acetylcholinesterase (AChE). Finally, further research should be conducted to evaluate the potential toxicological effects of BTQM.
Métodos De Síntesis
BTQM can be synthesized via a multi-step process. The first step involves the reaction of 1-benzoyl-4-methylbenzamide with 4-chloro-1,2,3,4-tetrahydroquinoline in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide and 4-chloro-1-benzoyl-1,2,3,4-tetrahydroquinoline. The second step involves the reaction of the mixture with sodium hydroxide to form this compound.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-9-11-19(12-10-17)23(27)25-21-14-13-18-8-5-15-26(22(18)16-21)24(28)20-6-3-2-4-7-20/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAVKUPDDPKUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564835.png)

![6-{[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6564860.png)

![2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6564874.png)
![4-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6564883.png)
![4-methyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6564884.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564891.png)
![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564896.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6564901.png)
![4-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6564903.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B6564909.png)

![8-(2,2-dimethylpropanoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6564920.png)